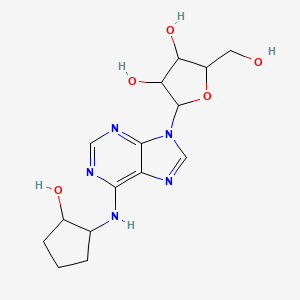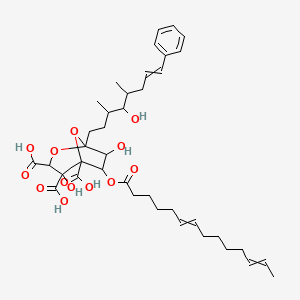
Saphenamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saphenamycin is an antibiotic compound with the molecular formula C23H18N2O5. It is produced by the bacterium Streptomyces canarius and other Streptomyces species . This compound belongs to the phenazine class of antibiotics and exhibits a broad range of biological activities, including antibacterial, antitumor, and mosquito larvicidal properties .
准备方法
Synthetic Routes and Reaction Conditions: Saphenamycin can be synthesized through a series of chemical reactions starting from anthranilic acid. The synthesis involves the Wohl-Aue reaction, which allows the preparation of suitably substituted phenazines in a single reaction from easily available starting materials . The process includes heating anthranilic acid with ethylene acetal, followed by deprotection with acetone and p-toluenesulfonic acid to yield 6-acetylphenazine-1-carboxylic acid. Reduction of this intermediate with sodium borohydride furnishes racemic saphenic acid, which is then esterified to produce this compound .
Industrial Production Methods: Industrial production of this compound involves culturing Streptomyces canarius in a suitable medium under controlled conditions. The medium typically contains glycerol, soluble starch, soybean meal, fish meal, and calcium carbonate. The cultured broth is then filtered, and this compound is extracted using methanol. The crude extract is purified by silica gel column chromatography and recrystallized from chloroform and n-hexane to yield pure this compound .
化学反应分析
Types of Reactions: Saphenamycin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of this compound intermediates during its synthesis.
Substitution: Esterification reactions are used to modify the saphenic acid intermediate to produce this compound.
Major Products Formed: The major products formed from these reactions include 6-acetylphenazine-1-carboxylic acid and racemic saphenic acid, which are key intermediates in the synthesis of this compound .
科学研究应用
Saphenamycin has a wide range of scientific research applications:
作用机制
Saphenamycin exerts its effects by interfering with bacterial cell wall synthesis and inhibiting DNA replication. It binds to bacterial enzymes involved in these processes, leading to cell death. The compound also exhibits antitumor activity by inducing apoptosis in cancer cells through the inhibition of topoisomerase enzymes .
相似化合物的比较
Phenazine-1-carboxylic acid: Another phenazine derivative with antibacterial properties.
6-Acetylphenazine-1-carboxylic acid: An intermediate in the synthesis of saphenamycin with similar biological activities.
Uniqueness: this compound is unique due to its broad-spectrum biological activities, including antibacterial, antitumor, and mosquito larvicidal properties. Its ability to target multiple pathways in bacteria and cancer cells makes it a versatile compound for various scientific and industrial applications .
属性
CAS 编号 |
83198-27-0 |
|---|---|
分子式 |
C23H18N2O5 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
6-[1-(2-hydroxy-6-methylbenzoyl)oxyethyl]phenazine-1-carboxylic acid |
InChI |
InChI=1S/C23H18N2O5/c1-12-6-3-11-18(26)19(12)23(29)30-13(2)14-7-4-9-16-20(14)24-17-10-5-8-15(22(27)28)21(17)25-16/h3-11,13,26H,1-2H3,(H,27,28) |
InChI 键 |
AXHGAUSFRHOIGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)O)C(=O)OC(C)C2=C3C(=CC=C2)N=C4C(=N3)C=CC=C4C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[2-[[2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10781622.png)
![2-amino-3-[2-[[3-[2-amino-3-(benzylamino)-3-oxopropyl]-1H-indol-2-yl]diselanyl]-1H-indol-3-yl]-N-benzylpropanamide](/img/structure/B10781631.png)

![N-(1,3,4,5-Tetrahydro-6-methoxybenz[cd]indol-4-yl)acetamide](/img/structure/B10781641.png)


![10-(Ethylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B10781667.png)
![[6-(3-Guanidino-propoxy)-1-oxo-3,4-dihydro-1H-isoquinolin-2-yl]-acetic acid](/img/structure/B10781670.png)
![2-[4-(1,2-Diphenylpent-1-en-1-yl)phenoxy]-N,N-dimethylethan-1-amine](/img/structure/B10781673.png)


![[3-(3-Nitro-benzyl)-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-acetic acid](/img/structure/B10781712.png)
![4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylpent-1-enyl]phenol](/img/structure/B10781713.png)
